2-(Dihexylcarbamoyl)acetic acid
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Overview
Description
2-(Dihexylcarbamoyl)acetic acid is an organic compound with the molecular formula C15H29NO3. It is also known by its IUPAC name, N,N-dihexyl-3-oxo-beta-alanine. This compound is characterized by the presence of a carboxylic acid group and a dihexylcarbamoyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dihexylcarbamoyl)acetic acid typically involves the reaction of dihexylamine with ethyl chloroacetate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the hydrolysis step. The overall reaction can be summarized as follows:
Reaction of Dihexylamine with Ethyl Chloroacetate:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dihexylcarbamoyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to acyl chlorides, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols .
Scientific Research Applications
2-(Dihexylcarbamoyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Dihexylcarbamoyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the dihexylcarbamoyl group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-oxo-beta-alanine
- N,N-Dibutyl-3-oxo-beta-alanine
- N,N-Dipropyl-3-oxo-beta-alanine
Uniqueness
2-(Dihexylcarbamoyl)acetic acid is unique due to its specific dihexylcarbamoyl group, which imparts distinct physicochemical properties compared to other similar compounds.
Biological Activity
2-(Dihexylcarbamoyl)acetic acid, with the CAS number 1455080-10-0, is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of dihexylamine with acetic acid derivatives under controlled conditions. The reaction can be optimized by varying parameters such as temperature and solvent choice to enhance yield and purity.
Biological Properties
Research into the biological activity of this compound has revealed several noteworthy properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
- Potential Anticancer Activity : There is emerging evidence that the compound may have cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may involve:
- Interaction with Cellular Membranes : The hydrophobic nature of the dihexyl groups may facilitate interactions with lipid membranes, influencing membrane integrity and function.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This highlights its potential as an antimicrobial agent .
- Anti-inflammatory Research : In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells, with IC50 values ranging from 20 to 50 µM .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3-(dihexylamino)-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-3-5-7-9-11-16(12-10-8-6-4-2)14(17)13-15(18)19/h3-13H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHQUMSKDDENBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1455080-10-0 |
Source
|
Record name | 2-(dihexylcarbamoyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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